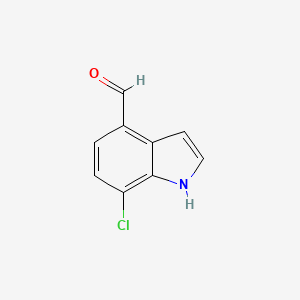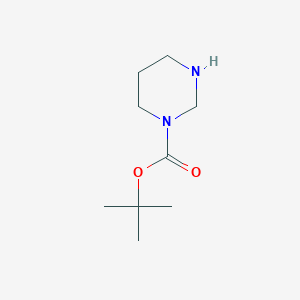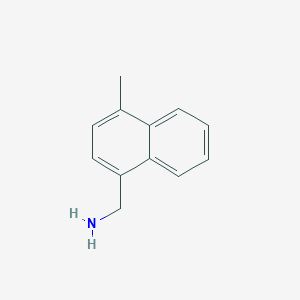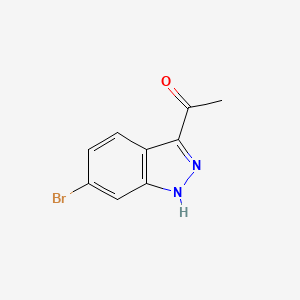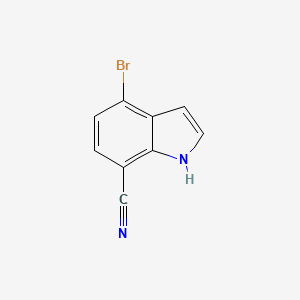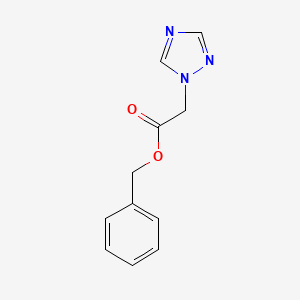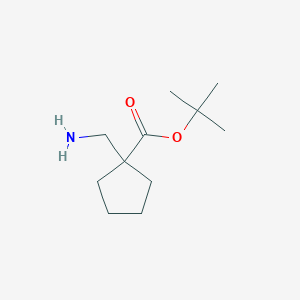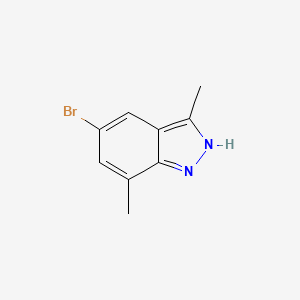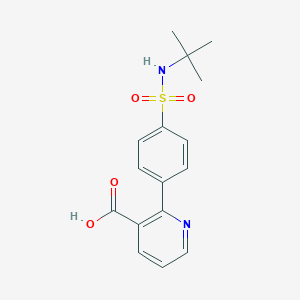
2-(4-T-Butylsulfamoylphenyl)nicotinic acid
Overview
Description
“2-(4-T-Butylsulfamoylphenyl)nicotinic acid” is a chemical compound with the CAS Number: 1261924-78-0 . It has a molecular weight of 334.4 . The IUPAC name for this compound is 2-{4-[(tert-butylamino)sulfonyl]phenyl}nicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-8-6-11(7-9-12)14-13(15(19)20)5-4-10-17-14/h4-10,18H,1-3H3,(H,19,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.4 g/mol .Scientific Research Applications
Receptor Mediation and Anti-lipolytic Effect
Nicotinic acid has been identified as engaging specific receptors (PUMA-G in mice and HM74 in humans) which are highly expressed in adipose tissue, playing a crucial role in mediating its anti-lipolytic effects. Binding of nicotinic acid to these receptors results in a decrease in cyclic adenosine monophosphate (cAMP) levels, thereby inhibiting lipolysis in adipose tissue. This interaction underlines the lipid-lowering and anti-lipolytic pharmacological effects of nicotinic acid, marking a significant contribution to the understanding of its mechanism of action in metabolic regulation (Tunaru et al., 2003).
Molecular Identification of Receptors
Further investigations have identified HM74 as a low affinity receptor and HM74A as a high affinity receptor for nicotinic acid, expanding the scope of molecular targets for this compound. These discoveries are pivotal for the development of new therapeutic drugs aimed at treating dyslipidemia, showcasing the versatility of nicotinic acid in engaging multiple receptor pathways (Wise et al., 2003).
Nicotinic Acid in Atherosclerosis Prevention
Nicotinic acid has also been shown to inhibit the progression of atherosclerosis in mice independently of its lipid-modifying effects. The activation of the receptor GPR109A on immune cells, particularly macrophages within atherosclerotic plaques, promotes cholesterol efflux and exerts anti-inflammatory effects. This pathway suggests a novel, lipid-independent mechanism of action for nicotinic acid in the prevention of cardiovascular diseases (Lukasova et al., 2011).
Application in Herbicide Development
Research has extended into the synthesis of novel derivatives of nicotinic acid, demonstrating herbicidal activity against various plant species. This application underscores the chemical versatility of nicotinic acid and its potential utility beyond pharmaceuticals, highlighting its role in the development of agricultural chemicals (Yu et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-8-6-11(7-9-12)14-13(15(19)20)5-4-10-17-14/h4-10,18H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQOMMMJTCRLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)
![1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1523612.png)
